

Technical Guide: Physicochemical Properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1306379

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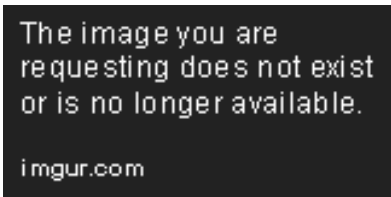
Abstract

This technical guide provides a summary of the available physicochemical properties of **1-Difluoromethyl-1H-pyrazole-3-carboxylic acid** (CAS No: 925179-02-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols based on OECD Guidelines for the determination of key physicochemical parameters. These methodologies represent the industry-standard approach for generating reliable data for regulatory and research purposes. A logical workflow for the physicochemical characterization of a novel compound is also presented.

Compound Identification and Core Properties

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring, a difluoromethyl group, and a carboxylic acid moiety. Its structural features make it a potential building block in medicinal chemistry and agrochemical research.

Table 1: Summary of Physicochemical Data for **1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid**

Property	Data	Source
CAS Number	925179-02-8	[1][2]
Molecular Formula	C ₅ H ₄ F ₂ N ₂ O ₂	[1]
Molecular Weight	162.1 g/mol	[1]
Chemical Structure		-
Physical Form	Solid	[3]
Boiling Point	273.7 ± 40.0 °C (Predicted)	[3]
Melting Point	Data not available in cited sources	-
pKa	Data not available in cited sources	-
LogP (o/w)	Data not available in cited sources	-
Water Solubility	Data not available in cited sources	-

Note: The boiling point is a predicted value. Experimental data for melting point, pKa, LogP, and water solubility for this specific compound were not found in the reviewed literature. The following sections detail the standard methods for determining these properties.

Standardized Experimental Protocols

The following protocols are generalized summaries of the OECD Guidelines for the Testing of Chemicals, which are internationally recognized methods for determining physicochemical properties.

Melting Point / Melting Range Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

The choice of method depends on the substance's properties.^{[4][5][6]}

Commonly Used Methods:

- **Capillary Method:** A small amount of the powdered substance is packed into a capillary tube and heated in a liquid bath or a metal block with a controlled temperature ramp. The temperature range from the initial melting of the substance to the point where it becomes completely liquid is recorded.
- **Differential Scanning Calorimetry (DSC):** This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.
- **Kofler Hot Bar:** A method using a heated bar with a calibrated temperature gradient to determine the melting point.

General Protocol (Capillary Method):

- **Sample Preparation:** The test substance is thoroughly dried and, if necessary, pulverized.
- **Capillary Loading:** The sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
- **Heating:** The capillary is placed in a heating apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- **Observation:** The sample is observed through a magnifying lens.
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle disappears are recorded to define the melting range.

Water Solubility Determination (OECD Guideline 105)

This guideline details methods for determining the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the flask method and the column elution method.[\[7\]](#)[\[8\]](#)[\[9\]](#)

General Protocol (Flask Method - for solubilities $> 10^{-2}$ g/L):

- **Equilibration:** An excess amount of the test substance is added to a flask containing purified water.
- **Agitation:** The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the required equilibration time.
- **Phase Separation:** The saturated solution is separated from the undissolved solid material, typically by centrifugation or filtration. Care must be taken to avoid altering the temperature.
- **Concentration Analysis:** The concentration of the substance in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).
- **Reporting:** The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The n-octanol/water partition coefficient (P_{ow} or K_{ow}) is a measure of a chemical's lipophilicity. It is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[\[10\]](#)[\[11\]](#)[\[12\]](#) The "shake flask" method is suitable for LogP values between -2 and 4.[\[10\]](#)[\[12\]](#)

General Protocol (Shake Flask Method):

- **Solvent Saturation:** n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

- **Test Preparation:** A measured amount of the test substance is dissolved in either n-octanol or water. This solution is then added to a vessel containing the other solvent. The volume ratio of the two phases is varied in different runs.
- **Equilibration:** The vessel is securely sealed and shaken at a constant temperature (e.g., 20-25 °C) until equilibrium is established.
- **Phase Separation:** The two phases (n-octanol and water) are separated, typically by centrifugation to ensure a clean separation.
- **Concentration Analysis:** The concentration of the test substance in each phase is determined using a suitable analytical technique.
- **Calculation:** The partition coefficient (P_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).

Dissociation Constant in Water - pKa (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it describes the equilibrium between the protonated (unionized) and deprotonated (ionized) forms.[\[13\]](#)

Commonly Used Methods:

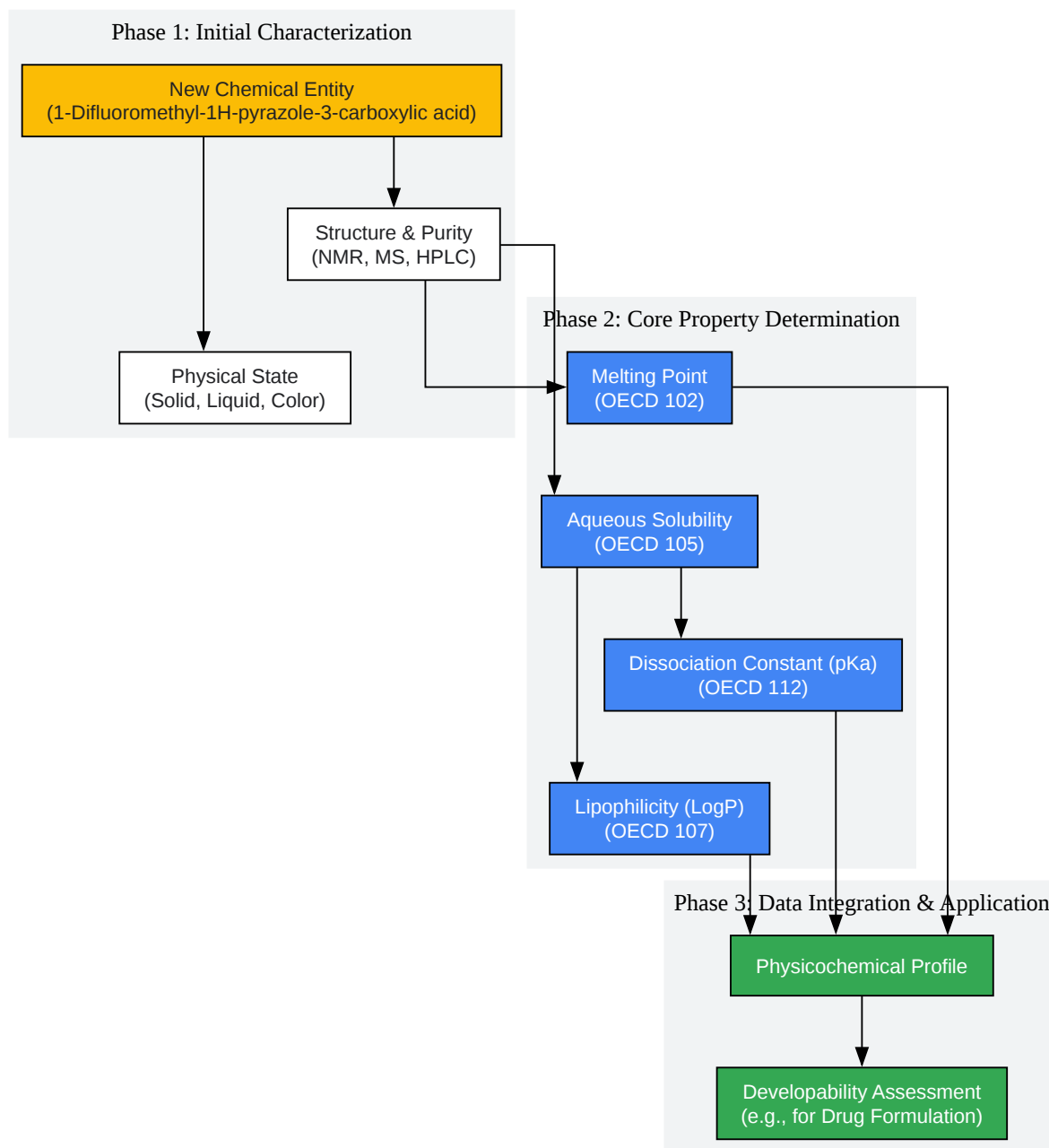
- **Titration Method:** A solution of the substance is titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
- **Spectrophotometric Method:** This method is used for substances where the ionized and unionized forms have different UV-Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, and the pKa is calculated from the change in absorbance.

General Protocol (Titration Method):

- **Solution Preparation:** A precise amount of the test substance is dissolved in purified water, often with a co-solvent if solubility is low.
- **Titration:** The solution is placed in a thermostatted vessel, and a standardized solution of a strong base (e.g., NaOH) is added incrementally using a calibrated burette.
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at which half of the acid has been neutralized.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity.



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Caption: Workflow for Physicochemical Profiling.

Conclusion

While specific experimental data for **1-Difluoromethyl-1H-pyrazole-3-carboxylic acid** remains scarce in the public domain, this guide establishes a framework for its characterization. The provided molecular and basic physical information serves as a starting point for researchers. The detailed summaries of standard OECD protocols offer a clear path for laboratories to generate the necessary, high-quality data for critical parameters such as melting point, water solubility, pKa, and LogP. This comprehensive approach ensures that the compound can be rigorously evaluated for its potential applications in drug discovery and other scientific fields.

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References

- 1. scbt.com [scbt.com]
- 2. 925179-02-8|1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-(difluoroMethyl)-1H-pyrazole-3-carboxylic acid | 925179-02-8 [sigmaaldrich.com]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 13. oecd.org [oecd.org]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306379#1-difluoromethyl-1h-pyrazole-3-carboxylic-acid-physicochemical-properties>]

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